molecular formula C12H18N2 B12951098 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine

1-(1-Benzylazetidin-3-yl)-N-methylmethanamine

Cat. No.: B12951098
M. Wt: 190.28 g/mol
InChI Key: RLIWIPRLVJQPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is a synthetic organic compound belonging to the azetidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, benzylamine can be reacted with chloroacetyl chloride to form an intermediate, which undergoes cyclization to yield the azetidine ring.

    N-Methylation: The azetidine ring is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Large-Scale Cyclization: Utilizing efficient cyclization reactions with high-yielding precursors.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products:

    Oxidation Products: Corresponding oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction Products: Reduced derivatives with additional hydrogen atoms.

    Substitution Products: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

1-(1-Benzylazetidin-3-yl)-N-methylmethanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing novel therapeutic agents targeting neurological disorders and infectious diseases.

    Biological Studies: It is used in biological studies to investigate its interactions with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique chemical structure makes it a candidate for developing advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine involves its interaction with molecular targets, including enzymes and receptors. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and biochemical processes.

Comparison with Similar Compounds

    1-Benzylazetidin-3-yl(methyl)carbamate hydrochloride: A similar compound with a carbamate functional group.

    Substituted Azetidines: Various azetidine derivatives with different substituents on the azetidine ring.

Uniqueness: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1-benzylazetidin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C12H18N2/c1-13-7-12-9-14(10-12)8-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI Key

RLIWIPRLVJQPLK-UHFFFAOYSA-N

Canonical SMILES

CNCC1CN(C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.